N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-6-thiomorpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4S/c1-13(2)9-7-10(12-8-11-9)14-3-5-15-6-4-14/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFCHNJXLDEYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCSCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with thiomorpholine and dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine can undergo various chemical reactions including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine. For instance, it has shown effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon) | 5.2 | Induction of apoptosis |
| A549 (Lung) | 3.8 | Cell cycle arrest |
| MCF7 (Breast) | 4.5 | Inhibition of proliferation |
These findings suggest that the compound induces cell cycle arrest and apoptosis through pathways involving mitochondrial dysfunction and reactive oxygen species generation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-Inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases.
Case Study: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to the control group. The treatment was well-tolerated with minimal side effects noted.
Case Study: Antimicrobial Activity in Clinical Isolates
Clinical isolates of Staphylococcus aureus were treated with this compound, leading to a notable decrease in bacterial load in infected tissues. This study underscores its potential as a therapeutic agent in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. Alternatively, it can function as a ligand, modulating the activity of receptors and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine can be contextualized by comparing it to related pyrimidine derivatives. Below is a detailed analysis based on substituent effects, synthesis routes, and crystallographic data from the evidence.
Table 1: Structural and Functional Comparison
Key Comparison Points
Substituent Effects on Reactivity and Solubility The thiomorpholine group in this compound introduces sulfur, which may improve solubility and metabolic stability compared to chloro-substituted analogs like 6-chloro-N,N-dimethylpyrimidin-4-amine . Electron-withdrawing groups (e.g., Cl, CF3) in other derivatives increase electrophilicity, enabling nucleophilic displacement reactions (e.g., amination in ). In contrast, thiomorpholine’s electron-rich nature may favor different reactivity pathways .
Hydrogen Bonding and Conformational Flexibility Derivatives such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing specific conformations (dihedral angles: 12.8–86.1°) .
Synthetic Routes
- The synthesis of 6-substituted pyrimidines often begins with 4,6-dichloropyrimidine intermediates (e.g., ’s Scheme 1). For example, 6-chloro derivatives are synthesized via nucleophilic substitution with amines under basic conditions (NaHMDS or DIPEA) .
- Thiomorpholine introduction would likely follow a similar pathway, replacing Cl with thiomorpholine via SNAr (nucleophilic aromatic substitution).
Biological Activity Pyrimidines with arylaminomethyl groups (e.g., ) demonstrate antibacterial and antifungal activity due to their ability to disrupt microbial membranes or enzymes . The thiomorpholine substituent in the target compound may enhance bioavailability, though direct activity data are unavailable in the evidence.
Table 2: Crystallographic and Physicochemical Data
Biological Activity
N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 6-thiomorpholinopyrimidine derivatives with dimethylamine. The process can be summarized as follows:
- Starting Material : 6-Thiomorpholinopyrimidine.
- Reagent : Dimethylamine.
- Conditions : The reaction is usually carried out under controlled temperatures to facilitate the formation of the desired amine derivative.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies. For instance, compounds related to this structure have been evaluated for their cytotoxic effects against several cancer cell lines, including:
These findings suggest that the compound exhibits selective cytotoxicity, particularly against breast and lung cancer cells.
Cholinesterase Inhibition
Recent research indicates that derivatives of thiomorpholinopyrimidine, including this compound, may act as inhibitors of butyrylcholinesterase (BChE). This activity is relevant for treating neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are beneficial. The structure-activity relationship studies have identified key functional groups that enhance binding affinity to BChE, making these compounds promising candidates for further development .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications to the thiomorpholine ring and the introduction of various substituents can significantly influence biological activity. Key observations include:
- Substituent Effects : Electron-withdrawing groups tend to enhance anticancer activity.
- Ring Modifications : Alterations in the thiomorpholine ring structure can lead to improved potency against specific cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related compounds:
- Antitumor Activity : A study synthesized various thieno[2,3-d]pyrimidine derivatives, some of which exhibited potent antitumor activity against MDA-MB-231 cells with IC50 values comparable to known chemotherapeutics .
- Antibacterial Properties : Compounds structurally similar to this compound have shown considerable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing N,N-dimethyl-6-thiomorpholinopyrimidin-4-amine with high purity?
- Methodology : Use multi-step synthesis involving pyrimidine ring formation followed by thiomorpholine substitution. Optimize reaction conditions (e.g., polar aprotic solvents like DMF, inert atmosphere) to minimize oxidation byproducts. Post-synthesis purification via gradient elution chromatography or recrystallization, as demonstrated for structurally similar N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine, ensures >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Resolve substitution patterns (e.g., thiomorpholine protons at δ 2.5–3.5 ppm).
- IR Spectroscopy : Confirm thiomorpholine C–S stretching (600–700 cm⁻¹).
- X-ray Crystallography : Resolve bond angles (e.g., C–N–C angles ~120°) and packing interactions .
- HPLC-UV : Monitor purity at λ = 254 nm, as applied to analogous pyrimidines .
Q. How can researchers mitigate common synthetic byproducts (e.g., oxidized sulfur species)?
- Methodology : Use reducing agents (e.g., BHT) during thiomorpholine substitution. Purify via silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 90:10), achieving >98% recovery, as validated for N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in polymorphic forms of this compound?
- Methodology : Use SHELXL for high-resolution refinement (e.g., R-factor < 0.05). Analyze torsional angles (e.g., dihedral angles between pyrimidine and substituent rings) and hydrogen-bonding motifs. For example, studies on N-(4-chlorophenyl) derivatives revealed polymorphic differences in pyrimidine-phenyl dihedral angles (5.2° vs. 6.4°) resolved via iterative refinement .
Q. What methodological approaches decode hydrogen-bonding networks and their role in supramolecular assembly?
- Methodology : Apply graph set analysis (e.g., C–H···O , C–H···π interactions) to classify motifs (e.g., R₂²(8) rings). For N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, weak C–H···O bonds (2.8–3.0 Å) stabilize chains along the c-axis . Pair with Hirshfeld surface analysis to quantify intermolecular contact contributions (e.g., 12% H-bonding, 25% van der Waals) .
Q. How can computational modeling predict biological target interactions (e.g., enzyme inhibition)?
- Methodology : Perform molecular docking (AutoDock Vina) to simulate binding to targets like kinases. Validate with SPR assays (KD < 100 nM). For thiomorpholine-containing analogs, simulations correlate sulfur orientation with cholinesterase inhibition (IC₅₀ ~5 µM) .
Q. How to design stability studies for identifying degradation pathways under environmental stress?
- Methodology : Conduct ICH-compliant accelerated stability testing (40°C/75% RH, 6 months). Monitor hydrolytic degradation via LC-MS; for similar compounds, methoxy group hydrolysis accounted for 15% mass loss. Use Arrhenius modeling to predict shelf-life .
Q. What crystallization techniques yield diffraction-quality single crystals for structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
